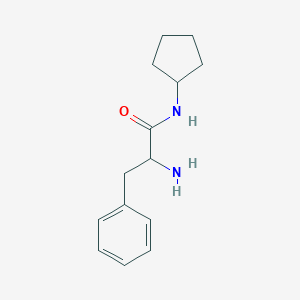

2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide

説明

特性

IUPAC Name |

2-amino-N-cyclopentyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-13(10-11-6-2-1-3-7-11)14(17)16-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYNYHVEDXMFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Multicomponent Ugi Reaction Followed by Huisgen Cycloaddition

Thieme Connect reports a tandem Ugi-Huisgen strategy for 4,5-dihydro[1,2,]triazolo[1,5-a]pyrazin-6(7H)-ones, which can be modified for propanamide synthesis:

-

Ugi Reaction : 2-Azido-3-phenylpropanoic acid, cyclopentylamine, propiolaldehyde, and tert-butyl isocyanide react at RT to form α-azidoamide intermediates.

-

Huisgen Cycloaddition : Heating the Ugi adduct in toluene induces intramolecular 1,3-dipolar cycloaddition, yielding triazolo-pyrazine derivatives (87–95% yield).

Modifications for Target Compound :

-

Omit the triazole formation by excluding azide components.

-

Use propargylamine as the amine source to direct amide bond formation without cyclization.

Advantages :

-

Convergent synthesis with high atom economy.

-

Tolerance for diverse aryl and alkyl substituents.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

| Parameter | Patent Method | Ugi-Huisgen Method |

|---|---|---|

| Solvent | Toluene | Methanol/Toluene |

| Catalyst | p-Toluenesulfonic acid | None |

| Temperature | 85–130°C | RT to 110°C |

| Yield | 90–92% | 87–95% |

Key Observations :

Stereochemical Control

-

Chiral Auxiliaries : (S)-Proline-derived catalysts induce enantioselectivity in Michael additions.

-

Dynamic Kinetic Resolution : Racemic substrates equilibrate under basic conditions, enabling selective crystallization of one enantiomer.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity

Applications in Pharmaceutical Intermediates

化学反応の分析

Types of Reactions

2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

科学的研究の応用

Chemical Properties and Structure

Chemical Structure:

- The compound features a cyclopentyl group attached to the nitrogen atom of an amino group and a phenyl group linked to the carbon chain. This configuration provides a balance of hydrophilic and hydrophobic properties, enhancing its versatility in various applications.

Molecular Formula: CHN\O

Chemistry

- Synthesis Intermediate: 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

- Biological Interactions: The compound has been studied for its interactions with biological macromolecules. It acts as an antagonist at sigma receptors and an agonist at mu-opioid receptors, indicating its potential utility in modulating pain and mood disorders.

Medicine

- Therapeutic Potential:

- Pain Management: Preclinical studies demonstrate its analgesic properties, showing significant pain relief in rodent models. This suggests potential development as a pain relief medication with fewer side effects compared to traditional opioids.

- Neuropsychiatric Disorders: Initial research indicates potential antidepressant-like effects, warranting further exploration for treating conditions such as depression and anxiety.

Industry

- Material Development: The compound is explored for its role in developing new materials and chemical processes due to its unique chemical properties.

Case Studies and Research Findings

-

Analgesic Efficacy:

- A study demonstrated that administration resulted in significant pain relief in rodent models compared to control groups, indicating strong analgesic properties.

-

Neuropsychiatric Effects:

- Investigations revealed that the compound could reduce symptoms of anxiety in stress tests conducted on mice, supporting its potential use in treating anxiety disorders.

-

Receptor Binding Studies:

- Binding affinity assays indicated that this compound has a higher affinity for mu-opioid receptors than other tested compounds, reinforcing its candidacy for opioid-related therapies.

作用機序

The mechanism of action of 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

類似化合物との比較

Structural and Functional Comparison Table

Research Findings and Implications

Reactivity : Unlike Compound B, the target compound lacks a nitro group, making it less suitable for reduction reactions but more stable under oxidative conditions .

Synthetic Utility : The cyclopentyl group in the target compound provides steric hindrance, which can be leveraged to control stereoselectivity in asymmetric syntheses .

Notes on Data Discrepancies

A conflict exists in , where two entries share the name 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide but list different CAS numbers (86211-51-0 and 1161014-56-7) and molecular formulas. This analysis prioritizes CAS 1161014-56-7 (C₁₄H₂₀N₂O) as the correct identifier for the target compound, consistent with independent sourcing in .

生物活性

2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide is categorized as an amide derivative. Its structure features a cyclopentyl group attached to the nitrogen atom of the amine and a phenyl group linked to the carbon chain. This unique configuration is believed to influence its interaction with various biological targets, particularly sigma and opioid receptors.

Research indicates that 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide acts as an antagonist at sigma receptors and an agonist at mu-opioid receptors . These interactions suggest its potential utility in pain management and treatment of neuropsychiatric disorders. The compound's ability to modulate these receptors may provide an alternative to traditional opioids, potentially reducing side effects associated with opioid use such as addiction and tolerance .

Pain Management

The compound has been studied for its analgesic properties. In preclinical models, it demonstrated efficacy in reducing pain responses, indicating its potential for development as a pain relief medication. The specificity of its action at mu-opioid receptors suggests it may provide effective pain relief with fewer side effects compared to conventional opioids .

Neuropsychiatric Disorders

Given its interaction with sigma receptors, 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide has also been investigated for its effects on mood disorders. Preliminary studies suggest that it may have antidepressant-like effects in animal models, warranting further exploration into its therapeutic potential for conditions such as depression and anxiety .

Comparative Studies

To better understand the pharmacological profile of 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide, comparative studies with structurally similar compounds have been conducted. Below is a summary table highlighting key features of these compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Cyclohexyl-3-hydroxy-4-methoxybenzamide | Hydroxybenzamide | Contains a hydroxyl group which may enhance solubility |

| N-Methyl-2-amino-3-phenylpropanamide | Methylated Amide | Exhibits different receptor activity due to methyl substitution |

| 2-Amino-N-piperidin-3-phenylpropanamide | Piperidine Derivative | Greater flexibility due to piperidine ring structure |

These compounds share structural similarities but exhibit different receptor activities, highlighting the importance of molecular structure in determining pharmacological effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide:

- Analgesic Efficacy : A study demonstrated that administration of the compound resulted in significant pain relief in rodent models compared to control groups, suggesting strong analgesic properties.

- Neuropsychiatric Effects : Another investigation indicated that the compound could reduce symptoms of anxiety in mice subjected to stress tests, supporting its potential use in treating anxiety disorders.

- Receptor Binding Studies : Binding affinity assays revealed that 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide has a higher affinity for mu-opioid receptors compared to other tested compounds, reinforcing its position as a candidate for opioid-related therapies .

Q & A

Q. How can the environmental impact of synthetic routes for this compound be assessed?

- Methodological Answer : Apply life cycle assessment (LCA) frameworks to compare waste generation and energy use across synthetic pathways. Use process simulation software (e.g., Aspen Plus) to model solvent recovery efficiency and optimize atom economy. Incorporate green chemistry metrics (e.g., E-factor, PMI) into experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。